molecular formula C13H15BFNO2 B1322713 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 624741-47-5

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1322713
CAS No.: 624741-47-5
M. Wt: 247.07 g/mol
InChI Key: HIMZNJDDVIROEC-UHFFFAOYSA-N
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Description

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS RN: 624741-47-5) is a high-value boronic ester pinacol ester widely used as a key synthetic intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is fundamental in modern organic synthesis for the efficient construction of biaryl and heterobiaryl structures, which are core scaffolds in many active compounds. With a molecular formula of C13H15BFNO2 and a molecular weight of 247.07 g/mol , this compound serves as a critical building block in pharmaceutical research and development, particularly for introducing complex, fluorinated and cyanated aromatic segments into target molecules . The presence of both the nitrile and fluorine substituents on the aromatic ring, alongside the reactive boronic ester group, makes it a versatile precursor for designing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials . This product is presented as a solid and should be stored sealed in a cool, dry place to maintain stability . It is intended for research and development purposes by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. REFERENCES The product's CAS number is 624741-47-5 . Its molecular formula is C13H15BFNO2 and its molecular weight is 247.07 g/mol . Synonyms for this compound include (2-CYANO-6-FLUOROPHENYL)BORONIC ACID PINACOL ESTER and MFCD18729920 .

Properties

IUPAC Name

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMZNJDDVIROEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623703
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624741-47-5
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of 2-Bromo-3-fluorobenzonitrile

Parameter Details
Starting Material 2-Bromo-3-fluorobenzonitrile
Boron Source Bis(pinacolato)diboron
Catalyst Palladium(II) complex, e.g., dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)
Base Anhydrous potassium acetate or potassium carbonate
Solvent 1,4-Dioxane or tetrahydrofuran (THF)
Temperature 60–105 °C
Reaction Time 2–18 hours
Atmosphere Inert atmosphere (argon or nitrogen)
Yield Typically 85–95%

Procedure Summary:

  • The aryl bromide (2-bromo-3-fluorobenzonitrile) is combined with bis(pinacolato)diboron, palladium catalyst, and base in a dry solvent such as 1,4-dioxane or THF.
  • The mixture is heated under an inert atmosphere at temperatures ranging from 60 °C to 105 °C for several hours (commonly 3 to 18 hours).
  • After completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate or dichloromethane), and washed with water and brine.
  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.
  • Purification is typically achieved by silica gel column chromatography or recrystallization, yielding the target boronic ester with high purity (above 98% by HPLC or GC).

Representative Experimental Data

Entry Catalyst & Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Pd(dppf)Cl2 (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)) KOAc 1,4-Dioxane 105 3 89 Standard borylation with potassium acetate, inert atmosphere
2 Pd2(dba)3 + tris(m-tolyl)phosphine K3PO4·3H2O THF 60 18 95.3 High yield with tris(dibenzylideneacetone)dipalladium(0) catalyst
3 Pd(PPh3)4 + tricaprylylmethylammonium chloride Na2CO3 THF/H2O Reflux 30 85–90 Longer reaction time, biphasic solvent system, inert atmosphere
4 Pd(di-tert-butyl(4-dimethylaminophenyl)phosphine)Cl2 K2CO3 Methanol/Toluene 65 2 80–85 Shorter reaction time, ice cooling during workup, purification by column chromatography

Mechanistic Insights and Optimization

  • The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the arylboronate ester.
  • The choice of ligand and base significantly affects the reaction rate and yield. Electron-rich phosphine ligands such as tris(m-tolyl)phosphine and bulky phosphines improve catalyst stability and turnover.
  • Potassium acetate and potassium carbonate are commonly used bases; acetate often provides better yields in dioxane solvent.
  • The reaction is sensitive to moisture and oxygen; thus, inert atmosphere and anhydrous conditions are critical.
  • Reaction temperature optimization balances reaction rate and side reactions; typical temperatures range from 60 °C to 105 °C.

Summary Table of Preparation Conditions and Yields

Starting Material Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Purification Method
2-Bromo-3-fluorobenzonitrile Pd(dppf)Cl2 KOAc 1,4-Dioxane 105 3 89 Column chromatography
2-Bromo-3-fluorobenzonitrile Pd2(dba)3 + tris(m-tolyl)phosphine K3PO4·3H2O THF 60 18 95.3 Extraction + chromatography
2-Bromo-3-fluorobenzonitrile Pd(PPh3)4 + tricaprylylmethylammonium chloride Na2CO3 THF/H2O Reflux 30 85–90 Column chromatography
2-Bromo-3-fluorobenzonitrile Pd(di-tert-butyl(4-dimethylaminophenyl)phosphine)Cl2 K2CO3 Methanol/Toluene 65 2 80–85 Column chromatography

Research Findings and Practical Notes

  • The borylation of 2-bromo-3-fluorobenzonitrile is a robust and scalable method, with yields consistently above 85% under optimized conditions.
  • The use of bis(pinacolato)diboron is preferred due to its stability and ease of handling.
  • The product, this compound, is typically isolated as a solid with high purity (>98%) and is stable under standard storage conditions (cool, dark place).
  • The compound serves as a versatile intermediate for further functionalization in pharmaceutical and materials chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

    Coupling Products: Formed from Suzuki-Miyaura reactions, typically biaryl compounds.

    Oxidized Derivatives: Including boronic acids and other oxidized forms of the boronic ester.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron atoms can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may enhance its bioactivity against tumor cells. Studies have shown that boron-containing compounds can interfere with cancer cell metabolism and proliferation .

Targeted Drug Delivery
The fluorinated benzene ring can improve the pharmacokinetic properties of drugs by enhancing their lipophilicity and membrane permeability. This property is particularly beneficial for targeted drug delivery systems where precise localization of therapeutic agents is critical .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound's optoelectronic properties make it suitable for applications in OLED technology. The presence of the dioxaborolane group facilitates charge transport and enhances luminescence efficiency. Studies have demonstrated that incorporating such compounds into OLEDs can significantly improve device performance .

Sensors
Due to its sensitivity to environmental changes, this compound can be used in sensor applications. Its ability to respond to specific ions or molecules makes it a candidate for developing chemical sensors that detect pollutants or hazardous substances in various environments .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthesizing complex organic molecules .

Functionalization of Aromatic Compounds
The presence of the fluorine atom enhances electrophilic substitution reactions on aromatic rings. This characteristic can be exploited to functionalize various aromatic substrates efficiently .

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAnticancer ActivityInhibition of cancer cell growth
Targeted Drug DeliveryEnhanced pharmacokinetics
Materials ScienceOLEDsImproved luminescence efficiency
SensorsDetection of environmental pollutants
Organic SynthesisCross-Coupling ReactionsEfficient carbon-carbon bond formation
Functionalization of Aromatic CompoundsEnhanced reactivity due to fluorine

Case Study: Anticancer Properties

A study published in MDPI investigated the effects of boron-containing compounds on cancer cell lines. It was found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the disruption of mitochondrial function and induction of apoptosis through reactive oxygen species generation .

Mechanism of Action

The mechanism by which 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects is primarily through its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The fluorine atom and benzonitrile group also contribute to the compound’s reactivity and stability, influencing its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a fluorine atom and a benzonitrile group, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Biological Activity

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C17H23BFNO4
  • Molecular Weight : 335.18 g/mol
  • IUPAC Name : 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

The biological activity of this compound is largely attributed to the presence of the boron atom in the dioxaborolane moiety. Boron-containing compounds are known to participate in various biochemical processes such as enzyme inhibition and modulation of signaling pathways. Specifically, the dioxaborolane group may enhance the compound's ability to interact with biological targets through reversible covalent bonding.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antiparasitic Activity : Some studies have shown that derivatives of dioxaborolane exhibit potent activity against malaria parasites. For example, modifications to the structure can enhance solubility and metabolic stability while retaining antiparasitic efficacy .
  • Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation .
  • Antimicrobial Properties : The incorporation of fluorine atoms has been linked to increased antimicrobial activity in various studies. This modification can enhance lipophilicity and improve membrane penetration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiparasiticEffective against Plasmodium falciparum
AnticancerInhibits specific cancer-related enzymes
AntimicrobialEnhanced activity against bacterial strains

Case Study: Antiparasitic Efficacy

In a study evaluating the efficacy of related compounds against Plasmodium berghei, it was found that structural modifications led to a significant reduction in parasitemia in treated mice models. The compound demonstrated a 30% reduction at a dosage of 40 mg/kg over four days . This suggests that similar derivatives could have therapeutic potential in malaria treatment.

Case Study: Anticancer Activity

A recent investigation into boron-containing compounds showed that they could inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. The study highlighted that modifications like those seen in this compound could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

What synthetic strategies are optimal for preparing 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can competing substituent reactivity be managed?

Answer:
The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. For example, Suzuki-Miyaura coupling or Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., THF or dioxane, 80–100°C) . Key challenges include managing competing reactivity of the fluorine and nitrile groups. Fluorine’s electronegativity can deactivate the aromatic ring, requiring careful catalyst selection (e.g., Pd(PPh₃)₄ or XPhos Pd G3) to avoid side reactions like nitrile hydrolysis. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the boronate ester from unreacted starting materials .

How can spectroscopic and crystallographic data resolve ambiguities in structural assignments for this compound?

Answer:

  • NMR: The fluorine atom induces distinct splitting patterns in 1H^1\text{H}-NMR (e.g., para-fluorine coupling with aromatic protons, 3JHF810Hz^3J_{H-F} \approx 8–10 \, \text{Hz}). 19F^{19}\text{F}-NMR confirms fluorine substitution (−110 to −120 ppm for aryl-F). 11B^{11}\text{B}-NMR (~30 ppm) verifies boronate ester formation .
  • X-ray crystallography: Programs like SHELXL or OLEX2 refine crystal structures to confirm substituent positions and boronate geometry. For example, the dioxaborolane ring’s planarity and bond lengths (B–O ~1.36 Å) distinguish it from boronic acids .

What are the key considerations for using this compound in Suzuki-Miyaura cross-coupling reactions, and how do reaction conditions impact yields?

Answer:
The boronate group facilitates coupling with aryl halides, but the nitrile group can coordinate Pd catalysts, reducing efficiency. Optimize by:

  • Catalyst: Pd(OAc)₂ with SPhos or XPhos ligands enhances turnover.
  • Base: K₂CO₃ or Cs₂CO₃ in aqueous/THF mixtures (3:1) promotes transmetallation.
  • Temperature: 80–100°C balances reactivity and stability of the nitrile group.
    Yields drop if competing protodeboronation occurs (pH > 10) or if the nitrile hydrolyzes to carboxylic acid under prolonged heating .

How does the fluorine substituent influence the electronic properties and reactivity of this boronate ester?

Answer:

  • Electron-withdrawing effect: Fluorine decreases electron density at the ortho position, slowing electrophilic substitution but enhancing oxidative stability.
  • Directing effects: Fluorine can direct Pd-catalyzed couplings to specific positions. For example, in meta-substituted arenes, fluorine guides cross-coupling to the para position relative to the boronate.
  • Steric effects: Fluorine’s small size minimizes steric hindrance, unlike bulkier substituents (e.g., methoxy), enabling tighter transition states in coupling reactions .

What computational methods are effective for predicting the reactivity of this compound in catalytic cycles?

Answer:

  • DFT calculations: Models the Pd oxidative addition/transmetallation steps. Basis sets like B3LYP/6-31G(d) predict activation energies for boronate transfer.
  • NBO analysis: Quantifies charge distribution; the nitrile’s electron-withdrawing nature reduces electron density at boron, favoring transmetallation.
  • MD simulations: Assess solvent effects (e.g., THF vs. DMF) on catalyst-substrate interactions .

How can impurities (e.g., deprotected boronic acids or isomerized products) be identified and mitigated during synthesis?

Answer:

  • HPLC-MS: Detects hydrolyzed boronic acids (retention time shifts, m/z = [M−Pin]+).
  • Isomer control: Steric hindrance from the tetramethyl dioxaborolane minimizes isomerization. Use low-temperature recrystallization (e.g., MeOH at −20°C) to separate isomers.
  • Stability testing: Store under argon at −20°C to prevent moisture-induced degradation .

What are the applications of this compound in materials science, particularly in optoelectronic devices?

Answer:
The nitrile group enables coordination to metal centers (e.g., Zn in OLEDs), while the boronate facilitates π-conjugated polymer synthesis. For example:

  • Polymer precursors: Suzuki coupling creates emissive layers with high electron mobility (e.g., pure-blue fluorescence materials with EQE ~13%) .
  • Self-assembled monolayers (SAMs): The nitrile anchors to Au surfaces, creating ordered structures for organic electronics .

How does this compound compare to analogous non-fluorinated boronates in medicinal chemistry applications?

Answer:

  • Metabolic stability: Fluorine reduces CYP450-mediated oxidation, improving pharmacokinetics.
  • Binding affinity: The nitrile acts as a hydrogen-bond acceptor, enhancing target engagement (e.g., HSD17B13 inhibitors for NASH) .
  • Toxicity: Fluorine’s electronegativity mitigates off-target interactions compared to chloro or bromo analogs.

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